Iridogermanal

Description

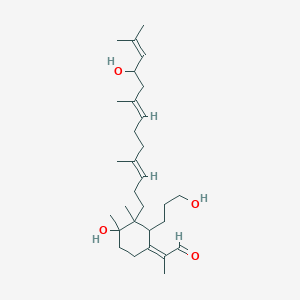

Structure

3D Structure

Properties

CAS No. |

81456-98-6 |

|---|---|

Molecular Formula |

C30H50O4 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(2Z)-2-[4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,7E)-10-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal |

InChI |

InChI=1S/C30H50O4/c1-22(2)19-26(33)20-24(4)12-8-11-23(3)13-9-16-29(6)28(14-10-18-31)27(25(5)21-32)15-17-30(29,7)34/h12-13,19,21,26,28,31,33-34H,8-11,14-18,20H2,1-7H3/b23-13+,24-12+,27-25- |

InChI Key |

CMKAMRUVQONAPO-FALQBROGSA-N |

SMILES |

CC(=CC(CC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C)O)C |

Isomeric SMILES |

CC(=CC(C/C(=C/CC/C(=C/CCC1(C(/C(=C(/C)\C=O)/CCC1(C)O)CCCO)C)/C)/C)O)C |

Canonical SMILES |

CC(=CC(CC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C)O)C |

Other CAS No. |

81456-98-6 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Molecular Modeling of Iridogermanal Systems

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of how Iridogermanal and related iridoids are formed and transformed. pnas.org

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Identifying the structure and energy of the TS is the cornerstone of mechanistic elucidation. Computational methods can locate these saddle points on the potential energy surface.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.com The IRC traces the minimum energy path connecting the transition state downhill to the reactants and products, confirming that the located TS indeed connects the desired species. scm.com This path is often referred to as the reaction coordinate, which represents the progress of the reaction. nih.govwikipedia.org Analysis of the geometry changes along the IRC provides a clear "movie" of the bond-making and bond-breaking processes. For complex biosynthetic cyclizations, like those involved in forming the iridoid skeleton, these calculations can distinguish between concerted and stepwise pathways. researchgate.net

By calculating the energies of reactants, products, and transition states, computational chemistry allows for the prediction of key thermodynamic and kinetic parameters that govern a reaction's feasibility and rate. researchgate.netnrel.gov

Thermodynamics: The relative energies of reactants and products determine the reaction's enthalpy (ΔH) and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. numberanalytics.com

Kinetics: According to transition state theory, the height of the energy barrier (activation energy, ΔG‡) between reactants and the transition state determines the reaction rate. numberanalytics.comcam.ac.uk A lower barrier corresponds to a faster reaction.

These calculations are critical for understanding the biosynthesis of iridoids. For instance, they can explain the stereoselectivity of enzymatic reactions by comparing the activation energies of pathways leading to different stereoisomers. beilstein-journals.org The pathway with the lower energy barrier will be the dominant one, leading to the observed product. cam.ac.uk

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for an Iridoid Cyclization Step

| Parameter | Pathway A (Observed Product) | Pathway B (Minor Product) | Unit |

| Activation Energy (ΔG‡) | 15.2 | 19.8 | kcal/mol |

| Reaction Energy (ΔG) | -5.7 | -4.1 | kcal/mol |

| Predicted Rate Constant (k) at 298K | 1.2 x 10³ | 3.5 x 10⁻¹ | s⁻¹ |

Chemoinformatics and Machine Learning Applications in this compound Research

The fields of chemoinformatics and machine learning (ML) are increasingly being applied to natural product research, offering powerful ways to analyze large datasets, predict properties, and guide discovery. nih.govhelmholtz-hips.dersc.orgnih.gov

Chemoinformatics involves the use of computational tools to organize, analyze, and model chemical information. nih.gov In the context of iridoids, chemoinformatics approaches can be used to:

Build and Analyze Databases: Curate databases of known iridoid structures and their reported biological activities. jst.go.jp

Predict Biosynthetic Pathways: By analyzing the chemical diversity of iridoids within a plant family and considering phylogenetic relationships, algorithms can generate hypotheses about their biosynthetic pathways. nih.govoup.comresearchgate.net

Virtual Screening: Docking studies, a chemoinformatic tool, can predict how iridoids might bind to biological targets like enzymes or receptors, helping to prioritize compounds for experimental testing. tandfonline.com

Machine learning, a subset of artificial intelligence, enables computers to learn from data without being explicitly programmed. cas.org ML models can be trained on existing chemical and biological data to make predictions for new or unstudied molecules. arxiv.org Potential applications for this compound research include:

QSAR/QSPR: Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity or physicochemical properties of this compound derivatives based on their molecular structure. cas.org

Spectra Prediction: ML models trained on large databases of calculated and experimental spectra can predict IR or NMR spectra with high accuracy and speed, aiding in structure elucidation. arxiv.orguci.eduworktribe.com

Gene Discovery: By correlating genomic data with metabolomic data (the profile of small molecules like iridoids), ML can help identify candidate genes responsible for specific biosynthetic steps in the this compound pathway. nih.govhelmholtz-hips.de

The integration of these computational approaches provides a synergistic framework for advancing our understanding of this compound, from its fundamental electronic properties to its role in complex biological systems.

Predictive Modeling for Structure-Activity Relationships and Synthetic Accessibility

Predictive modeling is a cornerstone of modern drug discovery, enabling researchers to forecast the biological activity and ease of synthesis for novel molecules before committing to resource-intensive laboratory work. dypvp.edu.in For this compound systems, this involves developing Quantitative Structure-Activity Relationship (QSAR) models and assessing synthetic accessibility.

Structure-Activity Relationship (SAR) Modeling

The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. ijrpas.com QSAR studies quantify this relationship by building mathematical models that correlate variations in molecular structure with changes in biological activity. frontiersin.orgresearchgate.net

For a hypothetical series of this compound analogues, a QSAR model would be developed as follows:

Data Set Generation: A series of this compound analogues would be synthesized or designed in silico. Their biological activity, for instance, cytotoxic effects against specific cancer cell lines, would be measured and expressed numerically (e.g., as IC₅₀ values). researchgate.netnih.gov

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that represent specific physicochemical properties, such as lipophilicity (LogP), molecular weight, surface area, and quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO). tandfonline.com

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the observed biological activity. tandfonline.comresearchgate.net

The resulting QSAR model can then be used to predict the activity of new, untested this compound analogues, prioritizing the most promising candidates for synthesis. ijrpas.com

Table 1: Hypothetical QSAR Model Data for this compound Analogues This table is illustrative and does not represent real experimental data.

| Compound | Modification on this compound Core | LogP | Molecular Weight ( g/mol ) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| Analogue 1 | C-17 aldehyde reduction | 5.8 | 458.7 | 8.5 |

| Analogue 2 | C-29 esterification (methyl) | 6.2 | 486.8 | 5.2 |

| Analogue 3 | Side chain epoxidation | 5.5 | 472.7 | 12.1 |

| Analogue 4 | A-ring hydroxylation | 5.3 | 472.7 | 9.8 |

Synthetic Accessibility Prediction

Beyond biological activity, computational models can predict the synthetic accessibility (SA) of a target molecule. tsijournals.comacs.org This is crucial for complex natural products like this compound, as it helps researchers avoid pursuing molecular designs that are impractical or impossible to synthesize. SA scores are often calculated based on molecular complexity (e.g., number of chiral centers, large rings) and fragment analysis, which compares the molecule's substructures to databases of known, readily available starting materials. acs.orgacs.org Machine learning models, trained on vast reaction databases, can predict the number of synthetic steps required, providing a quantitative SA score. cbirt.netsynthiaonline.com This allows for the early-stage filtering of virtual compounds, ensuring that research efforts are focused on molecules that are not only biologically active but also synthetically feasible.

Data-Driven Approaches for Novel this compound Analogues and Transformations

Data-driven discovery leverages artificial intelligence (AI) and machine learning (ML) to navigate the vast chemical space and uncover novel molecules and reactions. cas.orgrsc.org These approaches are particularly valuable for natural products, where they can accelerate the identification of new therapeutic agents. nih.gov

Generative Models for Novel Analogues

Scaffold Hopping: Creating new molecules by replacing the core structure (scaffold) of this compound with a different one while maintaining the key three-dimensional arrangement of functional groups required for biological activity.

Fragment-Based Growth: Starting with a fragment of the this compound structure known to be important for activity, algorithms can "grow" the molecule by adding new chemical moieties from a library of building blocks to optimize binding and other properties.

These methods can propose thousands of novel this compound analogues, which can then be filtered using the predictive QSAR and synthetic accessibility models described previously.

Table 2: Hypothetical this compound Analogues from a Data-Driven Generative Model This table is illustrative and does not represent real experimental data.

| Generated Analogue | Novel Feature | Predicted Target | Rationale |

|---|---|---|---|

| This compound-H1 | Fused furan (B31954) ring on A-ring | Hedgehog Signaling Pathway | Introduction of H-bond acceptor/donor features. imtm.cz |

| This compound-H2 | C-29 linked to a statine (B554654) moiety | HIV-1 Protease | Mimics peptide bond, potential protease inhibition. nii.ac.jp |

| This compound-H3 | Bicyclic core replaced by spiro-lactone | Various cancer cell lines | Introduction of novel rigid scaffold. |

Predicting Novel Transformations

AI is also transforming synthetic chemistry by predicting novel chemical reactions. rsc.org Retrosynthesis programs can propose synthetic pathways for complex molecules like the generated this compound analogues. synthiaonline.com Furthermore, ML models trained on reaction databases can predict the outcomes of unknown reactions, identify optimal reaction conditions, and even suggest entirely new transformations that a human chemist might not consider. dypvp.edu.in This capability is invaluable for creating the novel analogues proposed by generative models, bridging the gap between computational design and laboratory execution. For instance, quantum mechanics calculations can be used to study reaction mechanisms, such as hydride shifts and deprotonation, which are key steps in the biosynthesis and potential chemical synthesis of triterpenes. pnas.org

Synthetic and Biosynthetic Investigations of Iridogermanal and Analogues

Advanced Synthetic Methodologies towards Iridal-Type Triterpenoids

The chemical synthesis of iridal-type triterpenoids presents a formidable challenge due to their densely functionalized and stereochemically rich structures. Overcoming these hurdles has necessitated the development of sophisticated and efficient synthetic strategies.

The precise control of stereochemistry is paramount in the synthesis of iridals. Researchers have devised enantioselective approaches to the parent molecule, Iridal (B600493), which serve as a blueprint for accessing more complex members of the family like Iridogermanal. nih.govacs.org A key challenge is the stereoselective establishment of the substituent pattern on the cyclohexane (B81311) core.

One successful approach involves a domino-based methodology to create the central six-membered ring with the correct stereochemistry. acs.orgacs.org For instance, a highly stereoselective synthesis can be achieved for functionalized cyclohexanes, which are precursors to the iridal core structure. acs.org Another critical transformation is the coupling of the side chain to the cyclohexane ring. The Miyaura-Suzuki type sp³-sp² segment coupling has proven to be a highly efficient method for this purpose, joining the two key fragments of the molecule. nih.govacs.org The Prins reaction has also emerged as a powerful technique for the stereoselective synthesis of the tetrahydropyran (B127337) skeleton found in many natural products, a structural motif relevant to iridal analogues. beilstein-journals.org These methods, often employing advanced catalytic systems, are crucial for constructing the chiral framework of these molecules with high fidelity. rsc.orgosi.lv

| Reaction Type | Description | Key Features | Reference |

| Domino Reaction | A sequence of intramolecular reactions to form the functionalized cyclohexane core. | High stereoselectivity in establishing multiple stereocenters in a single operation. | acs.orgacs.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide to connect the side chain. | High efficiency for sp³-sp² carbon-carbon bond formation. | nih.govacs.org |

| Asymmetric Allylation | Enantioselective addition of an allyl group to an aldehyde, followed by cyclization. | Establishes key stereocenters early in the synthesis. | beilstein-journals.org |

| Aldol Reaction | Base or acid-catalyzed reaction to form β-hydroxy ketones, useful for building the core skeleton. | Can be controlled to yield specific syn or anti products. | acs.org |

This table summarizes key stereoselective reactions used in the synthesis of iridal-type triterpenoids.

Constructing the complex carbocyclic skeletons of triterpenoids has driven innovation in synthetic organic chemistry. Beyond single-step transformations, chemists have developed novel reaction sequences that assemble the iridal framework efficiently. rsc.org A prominent strategy is the use of a domino-based approach for the formation of the central B-ring and a palladium(0)-catalyzed sp³-sp² segment coupling as the key reaction steps for the enantioselective construction of the iridal backbone. acs.org

Another innovative approach involves the strategic remodeling of abundant natural product skeletons. acs.org This strategy leverages the inherent complexity of a readily available starting material, using carefully designed reactions to rearrange its carbocyclic framework into the desired target skeleton. acs.org Cascade cyclizations, mimicking biosynthetic pathways, are also a powerful tool. rsc.org These reactions can generate multiple rings and stereocenters in a single, efficient step from an acyclic precursor. rsc.org For the iridal core, a key transformation involves an oxidative cleavage that triggers a ring-expanding rearrangement, demonstrating a creative solution to building the heavily functionalized six-membered ring. acs.org

Biosynthetic Pathway Elucidation of this compound in Natural Systems

Understanding how plants construct this compound provides insights into the intricate enzymatic machinery of natural product biosynthesis. dntb.gov.uanih.gov The iridal family of triterpenoids is biosynthesized from the linear precursor 2,3-oxidosqualene (B107256). rsc.orgnih.gov This precursor is itself derived from the isoprenoid pathway. nih.gov

Isotopic labeling is an indispensable tool for deciphering biosynthetic pathways. nih.govnih.gov This technique involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope (e.g., ¹³C, ²H, or ¹⁸O). generalmetabolics.comcreative-proteomics.com The location of these isotopic labels in the final natural product is then determined, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), which reveals how the precursor was incorporated and rearranged. nih.govescholarship.org

In the context of this compound, feeding experiments with isotopically labeled precursors of the mevalonic acid (MVA) pathway would be conducted. nih.govbiorxiv.org By tracing the fate of atoms from labeled acetate (B1210297) or mevalonate (B85504) into the this compound structure, researchers can confirm the precursor-product relationship and gain insights into the complex cyclization and rearrangement mechanisms. nih.gov This method is crucial for experimentally validating proposed biosynthetic steps that would otherwise remain hypothetical. nih.govslideshare.net

The biosynthesis of triterpenoids is a testament to the remarkable catalytic power and specificity of enzymes. uoa.gr The journey from the linear 2,3-oxidosqualene to the monocyclic iridal skeleton is initiated by a key class of enzymes known as oxidosqualene cyclases (OSCs). rsc.orgnih.gov Experimental evidence suggests that 2,3-oxidosqualene is first converted into a bicyclic cationic intermediate. rsc.org This intermediate then undergoes a strategic Grob-type fragmentation, a type of carbon-carbon bond cleavage, to yield the characteristic monocyclic iridal skeleton. rsc.orgbiorxiv.org This cascade involves a series of highly controlled cyclizations, hydride shifts, and 1,2-methyl shifts, all orchestrated within the active site of a single enzyme. rsc.orgbiorxiv.org

Following the formation of the basic iridal core, a suite of tailoring enzymes, primarily cytochrome P450-dependent monooxygenases (P450s) and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), introduce further structural diversity. nih.govnih.gov These enzymes catalyze a variety of modifications, such as oxidations, hydroxylations, and glycosylations, at specific positions on the triterpenoid (B12794562) backbone, leading to the vast array of iridal compounds, including this compound, found in nature. nih.govnih.gov The characterization of these enzymes, often through heterologous expression and in vitro assays, is essential for a complete mechanistic understanding of the biosynthetic pathway. nih.govbiorxiv.orgfrontiersin.orgmdpi.com

| Enzyme Class | Proposed Function in Iridal Biosynthesis | Mechanistic Role | Reference |

| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene and fragmentation to the monocyclic iridal skeleton. | Catalyzes cation-π annulations, hydride/methyl shifts, and Grob-type fragmentation. | rsc.orgnih.gov |

| Cytochrome P450 Monooxygenase (P450) | Oxidation and hydroxylation of the iridal skeleton. | Introduces functional groups (e.g., hydroxyls, carbonyls) at specific carbon atoms. | nih.govnih.gov |

| Uridine Diphosphate-dependent Glycosyltransferase (UGT) | Glycosylation of the iridal aglycone. | Attaches sugar moieties to the triterpenoid, increasing water solubility and modifying activity. | nih.govnih.gov |

| Acyltransferases (ACTs) | Acylation of hydroxyl groups. | Transfers acyl groups (e.g., from acetyl-CoA) to the triterpenoid skeleton. | nih.gov |

This table outlines the key enzyme classes involved in the proposed biosynthetic pathway of iridal-type triterpenoids.

Green Chemistry Principles in this compound Synthesis and Derivatization

The principles of green chemistry offer a framework for designing chemical processes that are more sustainable and environmentally benign. epa.govnih.gov These principles are highly relevant to the synthesis of complex molecules like this compound, where traditional synthetic routes can be long and generate significant waste. news-medical.net

Applying green chemistry to this compound synthesis involves several key strategies. epa.gov One principle is the use of catalysis over stoichiometric reagents. acs.org The palladium-catalyzed Suzuki-Miyaura coupling mentioned in section 4.1 is an excellent example, as it uses only a small amount of catalyst to achieve a key bond formation, thus improving atom economy. acs.orgnews-medical.net Another core principle is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org Domino and cascade reactions contribute significantly to this goal by combining multiple transformations into a single step, reducing the need for intermediate purification and solvent use. acs.org

Furthermore, biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry. acs.org As our understanding of the this compound biosynthetic pathway grows, it becomes feasible to harness these enzymes (or whole engineered microorganisms) for production. dntb.gov.uaeuropa.eu This approach, often conducted in water at ambient temperature and pressure, can replace harsh chemical reagents and significantly reduce the environmental impact of the synthesis. news-medical.netacs.org The development of such bio-based production platforms represents a sustainable and scalable route to this compound and other valuable triterpenoids. dntb.gov.uaeuropa.eu

| Green Chemistry Principle | Application in this compound Synthesis | Example/Potential | Reference |

| Prevention | Design syntheses to prevent waste rather than treating it afterward. | Utilizing high-yield, high-selectivity reactions to minimize byproducts. | epa.govacs.org |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Employing domino reactions and cycloadditions that incorporate most reactant atoms. | acs.org |

| Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. | Palladium-catalyzed Suzuki-Miyaura coupling; development of enzymatic steps. | acs.orgacs.org |

| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. | Performing reactions in water or benign solvents; exploring solvent-free conditions. | nih.gov |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. | Biocatalytic steps using enzymes that operate under mild conditions. | news-medical.net |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. | Engineering microorganisms to produce this compound from simple sugars. | dntb.gov.uaeuropa.eu |

| Reduce Derivatives | Avoid unnecessary derivatization such as the use of protecting groups. | Employing chemo- and regioselective enzymes that target specific functional groups. | acs.org |

This table illustrates the application of key green chemistry principles to the synthesis of this compound.

Coordination Chemistry and Supramolecular Assemblies Involving Iridogermanal

Supramolecular Chemistry and Self-Assembly Processes

Construction of Designed Supramolecular Architectures Utilizing Iridogermanal Scaffolds.The use of "this compound" as a scaffold for constructing supramolecular architectures has not been reported in any scientific research.

Table of Compounds

As no article could be generated, there are no compounds to list.

Applications of Iridogermanal in Advanced Materials Science Excluding Biomedical

Integration of Iridogermanal into Novel Functional Materials

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials, imparting specific functionalities.

Development of Hybrid Materials and Composites Incorporating this compound Derivatives

Hybrid materials, which combine organic and inorganic components, offer a route to creating materials with enhanced and tailored properties. numberanalytics.comresearchgate.net The incorporation of this compound derivatives into hybrid materials and composites is an area of exploratory research. The concept involves leveraging the organic nature of this compound to interface with inorganic components, potentially leading to materials with unique characteristics. nih.gov

The development of such hybrid materials can be approached through various synthetic methods, each with its own set of advantages and challenges.

Table 1: Synthetic Methods for Hybrid Materials

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Sol-Gel Process | Involves the transition of a system from a liquid "sol" into a solid "gel" phase. | Mild reaction conditions; good control over purity and homogeneity. | High influence of reaction parameters that might limit control over assembly. nih.gov |

| Layer-by-Layer Assembly | Based on the sequential adsorption of alternating layers of dissimilar materials onto a substrate. nih.gov | Well-defined structures and functionalities can be achieved. nih.gov | Can be a time-consuming process. |

While direct research on this compound-based composites is not extensively documented in the provided results, the principles of creating hybrid materials suggest a potential pathway for its use. numberanalytics.comnih.gov For instance, the functional groups on this compound could be modified to covalently bond with a polymer matrix or an inorganic nanoparticle surface, creating a stable composite material. The development of graphene-enabled smart composites, for example, highlights the potential for integrating organic molecules into advanced material systems to achieve functionalities like damage sensing. arc.gov.au

Design and Characterization of Nanostructured Materials Based on this compound

Nanostructured materials, with dimensions in the nanometer range, exhibit properties that are often different from their bulk counterparts. The design of nanostructured materials based on this compound could involve its use as a template or a functional component in nanoscale architectures. Although specific examples of this compound-based nanostructures are not detailed in the available search results, the broader context of materials science suggests possibilities. For example, self-assembly of this compound derivatives could lead to the formation of nanoparticles, nanotubes, or thin films with specific functions.

Characterization of such materials would involve a suite of techniques to understand their structure and properties.

Table 2: Characterization Techniques for Nanostructured Materials

| Technique | Information Obtained |

|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology and topography. mpie.de |

| Transmission Electron Microscopy (TEM) | Internal structure, size, and shape of nanomaterials. mpie.de |

| X-ray Diffraction (XRD) | Crystalline structure and phase identification. mpie.de |

The development of nanoprobes for various applications demonstrates the potential of integrating complex organic molecules into nanostructures to achieve targeted functions. researchgate.net

Catalytic Applications of this compound and its Derivatives

The field of catalysis is constantly seeking new, efficient, and selective catalysts for a variety of chemical transformations.

Exploration of Photocatalytic and Electrocatalytic Properties

Photocatalysis and electrocatalysis are branches of catalysis that use light and electricity, respectively, to drive chemical reactions. Organic molecules, particularly dyes, have been investigated as photoredox catalysts. nicewiczlaboratory.com These catalysts can absorb light and then participate in single-electron transfer processes to initiate chemical reactions. nicewiczlaboratory.com

While there is no specific information in the search results about the photocatalytic or electrocatalytic properties of this compound, its extended π-system, if present after suitable modification, could potentially absorb light and participate in photochemical processes. Further research would be needed to investigate its excited-state properties and redox potentials to determine its suitability as a photocatalyst. Similarly, its potential for electrocatalysis would require examination of its electrochemical behavior, such as its ability to mediate electron transfer at an electrode surface.

Chemosensing Applications

Chemosensors are devices that detect the presence of specific chemical species. The search results indicate that this compound is mentioned in the context of chemosensing. mdpi.com A review on Iris species lists "chemosensors" as a relevant topic in relation to the chemical constituents of these plants, which include this compound. mdpi.com

The development of a chemosensor based on this compound would involve designing a system where the interaction of the analyte with the this compound molecule produces a measurable signal, such as a change in color or fluorescence. This often involves creating a "chemosensing ensemble" where the host molecule (in this case, potentially a derivative of this compound) binds to the analyte, causing a change in the properties of an associated reporter molecule. nih.gov

The design of such a sensor would depend on the specific analyte to be detected and the nature of the interaction between the analyte and the this compound-based receptor.

Design and Synthesis of this compound-Derived Chemosensors for Specific Analytes.

There is no available information on the design or synthesis of chemosensors based on the this compound scaffold.

Mechanistic Studies of Sensing Selectivity and Sensitivity.

As no this compound-derived chemosensors have been reported, there are no mechanistic studies on their selectivity or sensitivity.

Future Directions and Emerging Research Avenues in Iridogermanal Chemistry

Integration of In Situ and Operando Analytical Techniques with Computational Modeling

The study of complex natural products like Iridogermanal is greatly enhanced by combining real-time analytical methods with powerful computational tools. This synergy allows for a deeper understanding of the molecule's structure, reactivity, and biosynthetic origins.

In situ and operando spectroscopy are powerful methodologies for observing chemical processes as they occur, without the need for isolating intermediates. rsc.orgwikipedia.org In the context of this compound, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the enzymatic reactions involved in its biosynthesis within crude plant extracts or reconstituted enzyme systems. caister.comacs.orgresearchgate.net This approach allows for the real-time detection and quantification of reactants, intermediates, and products, providing direct insight into complex multienzyme cascades. acs.org Similarly, operando spectroscopy, which couples spectroscopic analysis with simultaneous activity measurement, could be used to establish structure-reactivity relationships for enzymes involved in the iridal (B600493) pathway. researchgate.neteuropean-mrs.comresearchgate.net

Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for studying complex molecules like this compound. rsc.orgscispace.com DFT calculations are increasingly used to aid in the structural elucidation of natural products by predicting NMR chemical shifts (¹³C and ¹H) and coupling constants. nih.govacs.orgnih.gov Given the stereochemical complexity of this compound, DFT calculations can help verify tentative structures assigned through conventional spectroscopic analysis and resolve ambiguities. nih.gov Furthermore, computational modeling can be applied to investigate the intricate biosynthetic pathways of triterpenoids. plos.orgnih.govacs.org By modeling potential carbocation intermediates and transition states, researchers can gain insight into the cyclization cascades that lead to the unique iridal skeleton, potentially uncovering the specific "design principles" of the synthases involved. plos.orgpnas.orgnih.gov

The table below summarizes how these integrated techniques can be applied to the study of this compound.

Table 1: Application of Integrated Analytical and Computational Techniques to this compound Research

| Technique | Specific Application for this compound | Anticipated Insights | References |

|---|---|---|---|

| In Situ / Operando NMR Spectroscopy | Real-time monitoring of enzymatic assays for iridal biosynthesis. | Elucidation of reaction pathways, identification of unstable intermediates, and determination of enzyme kinetics. | acs.org, caister.com, researchgate.net |

| Computational Modeling (DFT) | Prediction of NMR spectra for possible stereoisomers. | Unambiguous confirmation of the relative and absolute stereochemistry of this compound. | scispace.com, nih.gov, acs.org |

| Computational Modeling (Docking/MD) | Modeling the interaction of biosynthetic precursors with oxidosqualene cyclases. | Understanding the mechanism of enzyme-catalyzed cyclization and the factors controlling product specificity. | plos.org, acs.org, nih.gov |

| Integrated Approach | Combining in situ reaction monitoring with computational analysis of reaction coordinates. | A complete picture of the biosynthetic process, from enzyme mechanism to final product formation. | pnas.org, rsc.org |

Exploration of Untapped Reactivity and Novel Synthetic Methodologies

The chemical synthesis of complex natural products like this compound is a significant challenge that drives the development of new synthetic methods. Future research will likely focus on both the total synthesis of the natural product itself and the development of methodologies to access its unique structural motifs.

The this compound structure contains several functional groups—including aldehyde, hydroxyl, and alkene moieties—that offer opportunities for chemical modification. Exploring the "untapped reactivity" of this scaffold could lead to the creation of novel derivatives with potentially enhanced or new biological activities. Semisynthetic approaches starting from the isolated natural product can be a powerful tool for structure-activity relationship (SAR) studies.

Table 2: Emerging Synthetic Strategies for Iridal Triterpenoids

| Synthetic Strategy | Description | Relevance to this compound | References |

|---|---|---|---|

| Biomimetic Synthesis | Designing synthetic routes that mimic the proposed biosynthetic pathway, often involving cation-mediated cyclization cascades. | Offers a potentially highly efficient route to the core iridal skeleton by leveraging nature's strategy. | acs.org |

| Domino Reactions | Multi-reaction sequences where subsequent transformations occur under the same reaction conditions, minimizing purification steps. | Can be used to rapidly assemble complex molecular architectures, such as the stereochemically rich cyclohexane (B81311) ring of this compound. | acs.org |

| Asymmetric Catalysis | The use of chiral catalysts to control the formation of specific stereoisomers. | Crucial for establishing the numerous stereocenters in this compound with high fidelity, leading to an enantioselective total synthesis. | researchgate.net, dartmouth.edu |

| Scaffold Modification | Using a readily available natural product as a starting point for chemical derivatization. | Allows for the rapid generation of this compound analogs for biological testing without undertaking a full total synthesis. | edelris.com |

High-Throughput Screening and Combinatorial Approaches for Material Discovery

While originally developed for materials science and drug discovery with large synthetic libraries, the principles of combinatorial chemistry and high-throughput screening (HTS) can be powerfully adapted to natural products like this compound. edelris.comscispace.com This approach shifts the goal from "material discovery" to the discovery of new biological functions and the optimization of lead compounds derived from the natural product scaffold. mdpi.commedchemexpress.comrsc.org

Combinatorial synthesis based on the this compound core can generate libraries of related compounds. nih.govacs.org This involves using the natural product as a versatile scaffold and systematically introducing a variety of chemical groups at its reactive sites. scielo.br By modifying the aldehyde, hydroxyl groups, or double bonds, a diverse set of analogs can be created. This strategy allows chemists to explore the chemical space around the natural product structure, which is often complementary to that of typical synthetic libraries. edelris.com

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) can be used to rapidly evaluate their biological activity against a wide array of targets. mdpi.comnih.gov Natural product libraries often have a high "hit rate" in biological screens. nih.gov Given that some iridal-type triterpenoids have shown promising neuroprotective or antitrypanosomal activities, an this compound-based library could be screened against panels of cell lines or enzymes to identify new leads for various diseases. researchgate.net This combination of natural product-inspired combinatorial synthesis and HTS accelerates the discovery of new bioactive molecules and provides crucial data for understanding structure-activity relationships. rsc.orgasm.org

Q & A

Q. What strategies resolve contradictions between phytochemical distribution data and genomic annotations in Iris species?

- Methodological Answer : Combine transcriptomics (RNA-seq of terpenoid biosynthesis genes) with metabolite profiling to identify regulatory mismatches. Use CRISPR-Cas9 knockouts to test gene function .

Guidance for Contradiction Analysis

- Data Triangulation : Cross-reference NMR, MS, and synthetic data to resolve structural ambiguities .

- Iterative Hypothesis Testing : Redesign experiments when seasonal or taxonomic variability invalidates initial assumptions (e.g., re-evaluate sampling protocols) .

- Ethical and Reproducibility Standards : Document raw data (e.g., NMR spectra tables) in appendices for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.